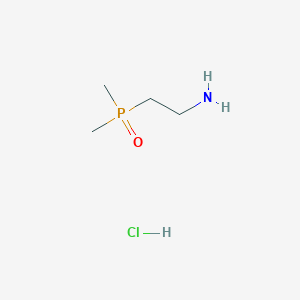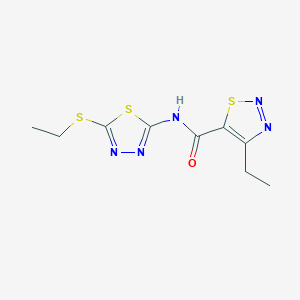
6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 6-AP, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal and biological research. 6-AP is a highly versatile compound that can be used as a building block for synthesizing a wide range of compounds, such as drugs, dyes, and polymers. 6-AP has been found to have a variety of biochemical and physiological effects, and its structure can be modified to produce compounds with different properties.
Applications De Recherche Scientifique
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a module for novel crown-containing hydrogen-bonded supramolecular assemblies. Pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with macrocyclic cations, forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. These structures incorporate crown units, demonstrating the potential of pyrimidine derivatives in the formation of complex supramolecular architectures (Fonari et al., 2004).
Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes results in the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. These reactions showcase the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds, which could have various scientific and industrial applications (Hamama et al., 2012).
Optical and Nonlinear Optical Properties
An experimental and computational study of pyrimidine-based bis-uracil derivatives revealed their potential for optical, nonlinear optical (NLO), and drug discovery applications. The study encompassed antimicrobial and photoluminescence evaluations, molecular docking, and assessments of kinetic, thermal stabilities, and NLO properties, suggesting these compounds as efficient candidates for NLO device fabrications (Mohan et al., 2020).
Heterocycle Derivatives Synthesis
The efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives highlights the potential of pyrimidine analogs in creating compounds with varied structural and spectral characteristics. These derivatives have been analyzed using spectral techniques and computational methods to understand their electronic structures, providing insights into their reactivity and potential applications (Ashraf et al., 2019).
Urease Inhibition
Synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives exhibited urease inhibition, indicating their potential as antibacterial agents. The study of these compounds contributes to the search for new urease inhibitors with potential applications in agriculture and medicine (Rauf et al., 2010).
Propriétés
IUPAC Name |
6-amino-1-(3-fluorophenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-2-1-3-7(4-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQJKIANSVCQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2566665.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)






![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)


![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
